molecular formula C23H24N4 B1465935 2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 851523-25-6

2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole

Cat. No. B1465935
M. Wt: 356.5 g/mol
InChI Key: NIIUQUJQUMJFFK-UHFFFAOYSA-N
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Description

2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole , also known by its CAS number 848591-89-9 , is a chemical compound with the following properties:



  • Molecular Formula : C<sub>17</sub>H<sub>20</sub>N<sub>4</sub>

  • Molecular Weight : 280.37 g/mol

  • IUPAC Name : 2-methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole

  • InChI Code : 1S/C17H20N4/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13



Molecular Structure Analysis

The molecular structure of 2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole consists of a fused pyrrolopyridazine ring system with a benzyl group and a phenylpyridazinyl moiety. The presence of these aromatic rings suggests potential biological activity.



Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly documented, its structural features may make it amenable to various transformations, such as functional group modifications or cyclizations.



Physical And Chemical Properties Analysis


  • Physical Form : Solid

  • Purity : 95%

  • Storage Temperature : Sealed in dry conditions at 2-8°C


Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation)

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing)


Future Directions

Given the limited information available, future research should focus on:



  • Biological Activity : Investigate potential pharmacological effects.

  • Synthetic Routes : Develop efficient synthetic methods.

  • Target Identification : Identify cellular targets and pathways affected by this compound.


Please note that further exploration of scientific literature is essential to uncover additional insights and address the gaps in our understanding of this intriguing compound1.


properties

IUPAC Name

2-benzyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4/c1-3-7-18(8-4-1)13-26-14-20-16-27(17-21(20)15-26)23-12-11-22(24-25-23)19-9-5-2-6-10-19/h1-12,20-21H,13-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIUQUJQUMJFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1CC3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
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2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 6
2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole

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